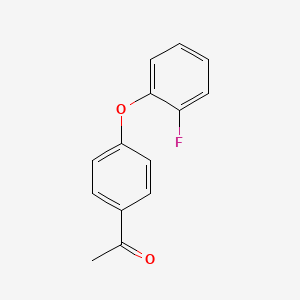

4'-(2-Fluorophenoxy)acetophenone

説明

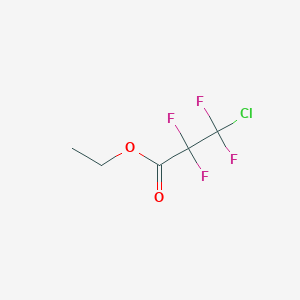

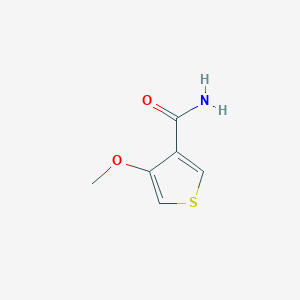

“4’-(2-Fluorophenoxy)acetophenone” is a chemical compound with the molecular formula C14H11FO2 . It has a molecular weight of 230.23 g/mol.

Synthesis Analysis

The synthesis of compounds similar to “4’-(2-Fluorophenoxy)acetophenone” has been reported in the literature. For instance, a series of 6,7-disubstitued-4-(2-fluorophenoxy)quinoline derivatives bearing α-acyloxycarboxamide moiety were designed and synthesized via Passerini reaction .

Molecular Structure Analysis

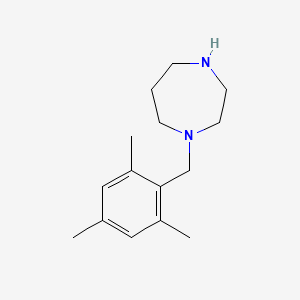

The molecular structure of “4’-(2-Fluorophenoxy)acetophenone” consists of a central carbon atom bonded to a phenyl group and a fluorophenoxy group .

科学的研究の応用

Biological Baeyer–Villiger Oxidation

The biological Baeyer–Villiger oxidation process, applied to fluorinated acetophenones including 4'-(2-Fluorophenoxy)acetophenone, utilizes 19F nuclear magnetic resonance (NMR) for monitoring. This method characterizes the conversion of such compounds, revealing that whole cells of Pseudomonas fluorescens ACB and purified 4′-hydroxyacetophenone monooxygenase (HAPMO) can convert these substrates into valuable synthons for the production of industrially relevant chemicals, without accumulating fluorophenyl acetates (Moonen, Rietjens, & van Berkel, 2001).

Green Acylation Method

A green acylation method of resorcinol with acetic acid demonstrates the utility of 4'-(2-Fluorophenoxy)acetophenone derivatives in synthesizing 2',4'-dihydroxyacetophenone, a significant intermediate for commercial applications. This approach emphasizes the use of non-polluting and reusable catalysts, aligning with principles of green chemistry and providing a sustainable alternative for synthesizing acetophenone derivatives (Yadav & Joshi, 2002).

Antimycobacterial Activity

Novel derivatives of 4'-(2-Fluorophenoxy)acetophenone, particularly 4-[5-(4-Fluorophenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol, have shown promising antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. This highlights the potential therapeutic applications of these compounds in treating tuberculosis, especially drug-resistant strains (Ali & Yar, 2007).

Isolation and Purification Techniques

High-speed counter-current chromatography (HSCCC) has been effectively used to isolate and purify 4'-(2-Fluorophenoxy)acetophenone derivatives from the Chinese medicinal plant Cynanchum bungei Decne. This method provides a rapid and efficient means to obtain high-purity compounds for further pharmaceutical and chemical studies (Liu et al., 2008).

C-H Activation in Organic Synthesis

The interaction of 4'-(2-Fluorophenoxy)acetophenone with a trihydride-stannyl-osmium(IV) complex demonstrates the potential of C-H activation in organic synthesis. This reaction pathway offers a novel approach to modifying the chemical structure of fluorinated aromatic ketones, providing insights into the development of new synthetic methodologies (Esteruelas et al., 2003).

将来の方向性

The future directions of “4’-(2-Fluorophenoxy)acetophenone” could involve further exploration of its potential biological activities. For instance, a series of 6,7-disubstitued-4-(2-fluorophenoxy)quinoline derivatives bearing α-acyloxycarboxamide moiety were evaluated for their in vitro biological activities against c-Met kinase and five selected cancer cell lines . This suggests potential applications in the field of anticancer drug discovery.

特性

IUPAC Name |

1-[4-(2-fluorophenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTIXDASSQPMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374633 | |

| Record name | 4'-(2-Fluorophenoxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(2-Fluorophenoxy)acetophenone | |

CAS RN |

58775-91-0 | |

| Record name | 4'-(2-Fluorophenoxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine](/img/structure/B1596833.png)